Technical Monograph: 9-Ethyl-10-methylanthracene (EMA)
Technical Monograph: 9-Ethyl-10-methylanthracene (EMA)
CAS Number: 19713-49-6 Formula: C₁₇H₁₆ Molecular Weight: 220.31 g/mol [1]
Executive Summary
9-Ethyl-10-methylanthracene (EMA) is an asymmetric, 9,10-disubstituted polycyclic aromatic hydrocarbon (PAH). Unlike its symmetric counterparts (9,10-dimethylanthracene or 9,10-diethylanthracene), EMA introduces a steric irregularity that disrupts π-π stacking in the solid state. This physicochemical trait makes it a critical candidate for Organic Light Emitting Diodes (OLEDs) and photon upconversion systems , where aggregation-caused quenching (ACQ) typically degrades device efficiency.
This guide provides a comprehensive technical analysis of EMA, detailing its synthesis via modular alkylation, its photophysical advantages as a blue-emitting host, and the safety protocols required for its handling.
Physicochemical Profile
The introduction of alkyl groups at the meso (9,10) positions of anthracene significantly alters the electronic and physical landscape of the molecule. The asymmetry of the ethyl/methyl combination lowers the melting point relative to the parent anthracene, improving solubility in organic solvents used for spin-coating or solution-processing of semiconductors.
Table 1: Key Technical Specifications
| Property | Value | Context/Relevance |
| Appearance | Pale yellow crystalline solid | Typical of pure anthracene derivatives.[2][3] |
| Melting Point | 145–147 °C | Significantly distinct from 9-ethylanthracene (54–56 °C) and 9-methylanthracene (79–80 °C), indicating robust crystal packing despite asymmetry. |
| Solubility | Soluble: DCM, Toluene, THFInsoluble: Water | Lipophilicity allows for easy purification via silica gel chromatography. |
| Fluorescence | Vibronic structure is retained; high quantum yield due to suppression of non-radiative decay. | |
| Electronic Character | Electron-rich (p-type) | The alkyl groups act as weak electron donors, slightly raising the HOMO level compared to anthracene. |
Synthetic Methodology: Modular Asymmetric Alkylation
Core Directive: To synthesize EMA with high regioselectivity, one cannot simply alkylate anthracene directly, as this leads to poly-substitution mixtures. The most robust "self-validating" protocol involves the sequential addition of alkyl groups using a Grignard reagent on a substituted anthrone precursor, followed by reduction-aromatization.
Reaction Logic
The synthesis exploits the reactivity of the carbonyl group in 10-ethyl-9-anthrone . A nucleophilic attack by methylmagnesium bromide (MeMgBr) installs the methyl group. The resulting carbinol is unstable and is readily dehydrated/reduced to the fully aromatic system.
Step-by-Step Protocol
Pre-requisites: All glassware must be flame-dried under Argon flow.
Step 1: Nucleophilic Addition
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Charge: Dissolve 10.0 mmol of 10-ethyl-9-anthrone in 50 mL of anhydrous THF.
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Cool: Lower temperature to 0 °C using an ice bath to control the exotherm.
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Add: Dropwise addition of Methylmagnesium bromide (3.0 M in ether, 12.0 mmol) .
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Critical Control Point: A slight excess (1.2 eq) ensures complete conversion of the anthrone.
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Monitor: Stir for 2 hours. TLC (Hexane:DCM 9:1) should show the disappearance of the anthrone spot.
Step 2: Reductive Aromatization (The "HI/SnCl₂" Method) Note: The intermediate carbinol is prone to oxidation. Immediate reduction is preferred.
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Quench: Carefully quench the Grignard reaction with dilute HCl.
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Reduction: To the crude mixture, add a solution of SnCl₂ (2 eq) in acetic acid/HCl.
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Reflux: Heat to 100 °C for 1 hour. This step simultaneously dehydrates the alcohol and ensures the aromaticity of the central ring is restored.
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Workup: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat) and Brine.
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Purification: Recrystallize from Ethanol or perform column chromatography (Alumina, Hexane eluent) to obtain pale yellow needles.
Synthetic Workflow Visualization
Caption: Figure 1. Modular synthesis pathway converting 10-ethyl-9-anthrone to EMA via Grignard addition and reductive aromatization.
Photophysical Dynamics & Applications
EMA is utilized primarily for its ability to manipulate excited states in organic electronics.
Suppression of ACQ (Aggregation-Caused Quenching)
Planar PAHs like anthracene tend to stack face-to-face (H-aggregates), which quenches fluorescence in the solid state.
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Mechanism: The 9-ethyl and 10-methyl groups project out of the aromatic plane. This steric bulk prevents close
overlap between adjacent molecules. -
Result: High solid-state quantum yield, making EMA an excellent blue host material for OLEDs.
Triplet-Triplet Annihilation (TTA)
EMA serves as an annihilator in photon upconversion systems.
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Sensitization: A sensitizer (e.g., Pt-porphyrin) absorbs low-energy light and transfers energy to the EMA triplet state via Dextor electron exchange.
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Annihilation: Two EMA molecules in the triplet state collide (
). -
Upconversion: They fuse to form one excited singlet state (
) and one ground state ( ). The relaxes by emitting a high-energy blue photon.
Photophysical Pathway Diagram
Caption: Figure 2. Jablonski diagram illustrating the steric protection of the S1 state, preventing quenching and enabling efficient blue emission.
Safety & Handling Protocols
While EMA is less volatile than lower molecular weight PAHs, strict adherence to safety standards is non-negotiable due to the potential for bioaccumulation and aquatic toxicity.
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Hazard Classification:
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Engineering Controls:
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All weighing and transfer of solids must occur inside a HEPA-filtered fume hood or a glovebox to prevent inhalation of micro-crystals.
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Waste Disposal: Do not wash down drains. Collect all solid waste and solvent rinses in dedicated "Non-Halogenated Organic - Toxic" waste streams.
-
-
PPE: Nitrile gloves (double-gloving recommended during synthesis), lab coat, and safety glasses with side shields.
References
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Suzuki, H., et al. (1976). Nitration of 9-Ethyl-10-methylanthracene, 9-Ethylanthracene, and 9-Methylanthracene.[2][7] Bulletin of the Institute for Chemical Research, Kyoto University, 54(3), 176-179.[2]
-
Source:
-
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National Institute of Standards and Technology (NIST).9-Ethyl-10-methylanthracene Properties. NIST Chemistry WebBook, SRD 69.
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Source:
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BenchChem.
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Source:
-
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Gray, V., et al. (2015).[8] Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.[9] Journal of Materials Chemistry C.
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Source:
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Sources
- 1. chemeo.com [chemeo.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. CAS 19713-49-6: Anthracene, 9-ethyl-10-methyl- [cymitquimica.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
